molecular formula C15H10Cl2F3NO2 B11950813 2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 853315-48-7

2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11950813
CAS No.: 853315-48-7
M. Wt: 364.1 g/mol
InChI Key: BIXLJFBMTMAMDM-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features both dichlorophenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,6-dichlorophenol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,6-dichlorophenol attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenoxy)acetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-[3-(trifluoromethyl)phenyl]acetamide: Lacks the dichlorophenoxy group, which may affect its reactivity and applications.

    2,6-dichlorophenoxyacetic acid:

Uniqueness

The combination of these groups can enhance the compound’s reactivity, stability, and biological activity, making it valuable for various scientific and industrial purposes .

Properties

CAS No.

853315-48-7

Molecular Formula

C15H10Cl2F3NO2

Molecular Weight

364.1 g/mol

IUPAC Name

2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H10Cl2F3NO2/c16-11-5-2-6-12(17)14(11)23-8-13(22)21-10-4-1-3-9(7-10)15(18,19)20/h1-7H,8H2,(H,21,22)

InChI Key

BIXLJFBMTMAMDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=C(C=CC=C2Cl)Cl)C(F)(F)F

Origin of Product

United States

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